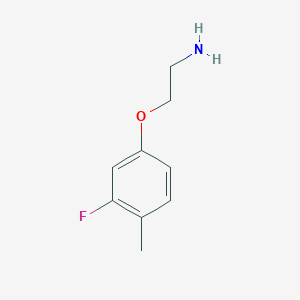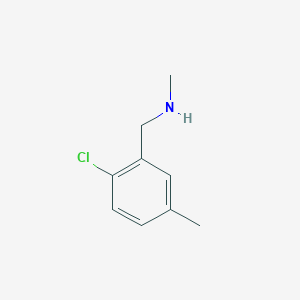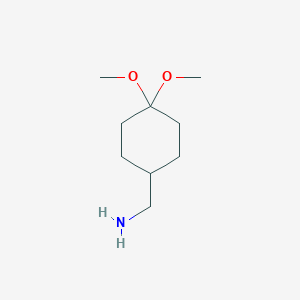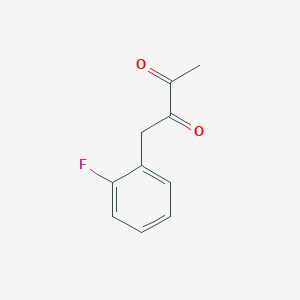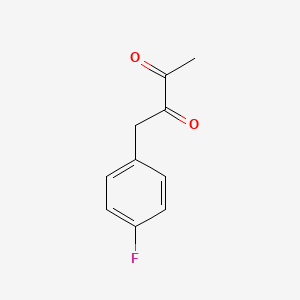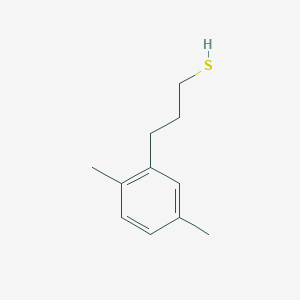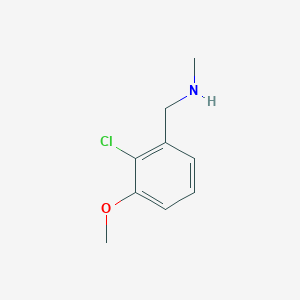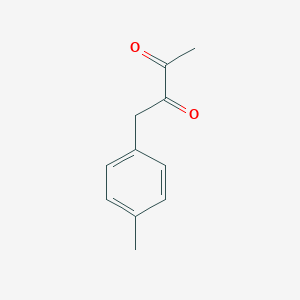
1-(4-Methylphenyl)butane-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)butane-2,3-dione is an organic compound with the molecular formula C11H12O2. It is also known as 1-(4-methylphenyl)-1,3-butanedione. This compound is characterized by the presence of a butane-2,3-dione moiety attached to a 4-methylphenyl group. It is a colorless to yellowish liquid that is soluble in most organic solvents and slightly soluble in water .
準備方法
The synthesis of 1-(4-Methylphenyl)butane-2,3-dione typically involves the condensation reaction of acetophenone and ethyl acetate. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product . The reaction conditions include maintaining the reaction mixture at a specific temperature and pH to ensure optimal yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control. The use of advanced techniques such as distillation and crystallization may be employed to obtain high-purity this compound suitable for various applications .
化学反応の分析
1-(4-Methylphenyl)butane-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the diketone moiety to corresponding alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.
科学的研究の応用
1-(4-Methylphenyl)butane-2,3-dione has several scientific research applications, including:
Biology: The compound’s derivatives may exhibit biological activities, making it a valuable starting material for the development of new drugs and bioactive molecules.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use in treating various medical conditions.
作用機序
The mechanism of action of 1-(4-Methylphenyl)butane-2,3-dione and its derivatives involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the structure and functional groups present in the compound. For example, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects in medical applications .
類似化合物との比較
1-(4-Methylphenyl)butane-2,3-dione can be compared with similar compounds such as:
1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione: This compound has a trifluoromethyl group instead of the butane-2,3-dione moiety, which may result in different chemical and biological properties.
4-Methylacetophenone: This compound lacks the butane-2,3-dione moiety and has different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to undergo a variety of chemical reactions and be used in diverse scientific research applications.
特性
IUPAC Name |
1-(4-methylphenyl)butane-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)7-11(13)9(2)12/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQCMAQMOAZSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
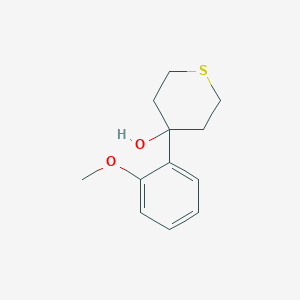
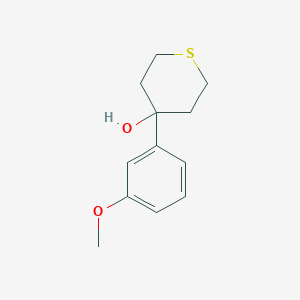
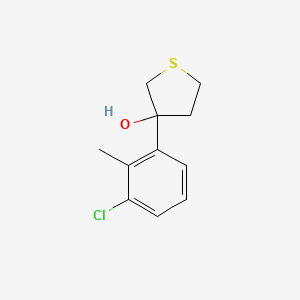
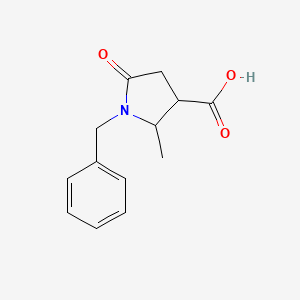
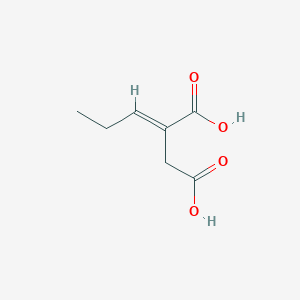
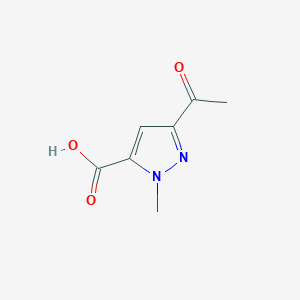
amine](/img/structure/B7965809.png)
